メチル((1-フェニル-1H-テトラゾール-5-イル)メチル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

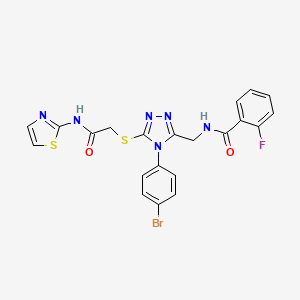

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that falls within the chemical family of tetrazoles, which are noted for their versatile applications in pharmaceuticals, agrochemicals, and material science due to their unique structural and chemical properties. Tetrazole derivatives, such as this compound, have been extensively studied for their pharmacological activities and are integral in various synthesis processes due to their reactivity and stability.

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds like methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, often involves the cyclization of nitriles under conditions that promote the formation of the tetrazole ring. For example, Velikorodov et al. (2014) demonstrated reactions of methyl(ethyl) N-(2-cyanophenyl)carbamates with sodium azide to afford N-arylcarbamates with a 1,2,3,4-tetrazole fragment, highlighting a common synthetic route for these compounds (Velikorodov et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of tetrazole derivatives. Al-Hourani et al. (2020) synthesized tetrazole compounds and determined their molecular structure using X-ray crystallography, which provides insight into the arrangement of atoms within the molecule and the overall geometry of the compound (Al-Hourani et al., 2020).

科学的研究の応用

有機合成

テトラゾールとその誘導体、特に問題の化合物は、有機合成における中間体として頻繁に使用されます . これらは、6員環を合成する方法であるディールス・アルダー反応など、さまざまな反応に関与できます .

医薬品化学

テトラゾール系化合物は、抗HIV、抗結核、抗ウイルス、抗菌、抗がん作用を示すいくつかの医薬品足場開発に利用されてきました . また、c-Met阻害剤の開発にも使用されてきました .

生物活性

テトラゾール誘導体は、GABA Aアロステリック調節活性を示しています . これは、神経疾患の治療薬の開発における潜在的な用途を示唆しています。

蛍光プローブ

テトラゾール融合化合物は、蛍光プローブとして使用されてきました . これは、生物学的イメージングや診断など、さまざまな分野で役立つ可能性があります。

高分子化学

テトラゾール核を含む化合物は、太陽電池に使用するためのポリマーに組み込まれてきました . これは、再生可能エネルギー分野における潜在的な用途を示唆しています。

腐食防止剤

テトラゾール誘導体は、アルミニウム腐食の有効な抑制剤として使用されてきました . これは、材料科学分野における潜在的な用途を示唆しています。

農薬

テトラゾール誘導体は、殺菌剤など、さまざまな生物学的に活性な化合物において、特権的な足場として考えられています .

抗真菌剤および抗菌剤

テトラゾール誘導体は、抗真菌作用および抗菌作用を示しています . これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。

作用機序

Target of Action

Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as methyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a compound that has been synthesized for its potential biological applications Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

The tetrazole moiety in the compound is known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for n-glucuronidation .

Pharmacokinetics

The tetrazole moiety in the compound is known to be more soluble in lipids than carboxylic acids, which suggests that it may have good bioavailability due to its ability to penetrate cell membranes .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .

Safety and Hazards

Tetrazoles are known to be highly reactive and can be hazardous. They can decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, or heat, and can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

将来の方向性

Tetrazoles have a wide range of applications in various fields such as medicinal chemistry, agriculture, photography, and photoimaging . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . In the future, more research could be conducted to explore the potential uses of tetrazoles in these and other fields.

生化学分析

Biochemical Properties

The biochemical properties of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate are largely determined by the tetrazole ring. Tetrazoles are known to interact with various enzymes, proteins, and other biomolecules . The tetrazole ring is considered a biomimic of the carboxylic acid functional group, which allows it to participate in a variety of biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is not well-defined. The tetrazole ring is known to participate in a variety of binding interactions with biomolecules . It can act as a ligand, forming complexes with metal ions . This suggests that methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate could potentially interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

Tetrazoles are known to be resistant to biological degradation, suggesting that this compound could exhibit stability over time .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially influence the transport and distribution of this compound.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that this compound could potentially penetrate cell membranes and localize within various subcellular compartments .

特性

IUPAC Name |

methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZSRAXVDFNWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)

![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)